molecular formula C7H2ClF2NO3 B1411405 2,6-Difluoro-4-nitrobenzoyl chloride CAS No. 1803730-46-2

2,6-Difluoro-4-nitrobenzoyl chloride

Cat. No.: B1411405
CAS No.: 1803730-46-2
M. Wt: 221.54 g/mol
InChI Key: LQASJWVTGSXMPC-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-nitrobenzoyl chloride (DFNBC) is a fluorinated aromatic acyl chloride characterized by two fluorine atoms at the 2- and 6-positions, a nitro group at the 4-position, and a reactive benzoyl chloride functional group. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 2,6-difluoro-4-nitrobenzoyl moiety into target molecules. Its electron-withdrawing substituents (fluoro and nitro groups) enhance electrophilicity at the carbonyl carbon, making it highly reactive toward nucleophiles such as amines and alcohols .

Properties

IUPAC Name

2,6-difluoro-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO3/c8-7(12)6-4(9)1-3(11(13)14)2-5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQASJWVTGSXMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-4-nitrobenzoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

This compound is characterized by the presence of two fluorine atoms and a nitro group on a benzoyl chloride framework. Its chemical structure can be represented as follows:

C7H3ClF2N2O2\text{C}_7\text{H}_3\text{ClF}_2\text{N}_2\text{O}_2

This configuration contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The electron-withdrawing nature of the fluorine and nitro groups enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with biomolecules.

Interaction with Enzymes

Research has indicated that this compound can inhibit certain enzymes, including proteases. For instance, in a study evaluating various substituted benzoyl chlorides, it was found that this compound exhibited significant inhibitory effects on enteropeptidase, an enzyme crucial for protein digestion. The IC50 values for inhibition were reported as follows:

CompoundIC50 (nM)
This compound94 (79–110)
Other analogsVaries

These findings suggest that the compound may have therapeutic potential in conditions where modulation of protease activity is beneficial.

Biological Activity

The biological activities of this compound extend beyond enzyme inhibition. It has been investigated for various pharmacological properties:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, although further studies are required to elucidate the underlying mechanisms.

Case Studies

  • Inhibition of Enteropeptidase : A pharmacodynamic study demonstrated that oral administration of this compound resulted in increased fecal protein content in mice, indicating effective enteropeptidase inhibition.
  • Synthesis of Derivatives : Researchers synthesized various derivatives of this compound to explore enhanced biological activities. Some derivatives exhibited improved potency against targeted enzymes.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable intermediate in drug development:

  • Lead Compound : It serves as a lead compound for designing new protease inhibitors.
  • Building Block : Its derivatives can be utilized as building blocks in the synthesis of more complex pharmaceutical agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of DFNBC can be contextualized by comparing it to related compounds listed in the SDBS Library (). Below is a detailed analysis:

Substituent Effects: Fluorine vs. Chlorine

DFNBC differs from dichloro analogs (e.g., 2,6-dichloro-4-nitrobenzoyl chloride ) in the choice of halogen substituents. Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine result in stronger inductive electron-withdrawing effects. This increases the electrophilicity of DFNBC’s carbonyl group, accelerating nucleophilic acyl substitution reactions. Conversely, dichloro analogs exhibit lower reactivity due to chlorine’s reduced electronegativity and larger size, which slightly diminish electronic effects .

Functional Group Comparisons

  • 2,6-Dichloro-4-nitroaniline : Unlike DFNBC, this compound features an aniline (-NH₂) group instead of a benzoyl chloride. The amine group renders it a precursor for diazonium salt formation, whereas DFNBC is tailored for acylation. The nitro group in both compounds stabilizes the aromatic ring but directs electrophilic substitution to meta positions .
  • 2,6-Dichloro-4-nitroanisole: The methoxy (-OCH₃) group in this compound is electron-donating, opposing the electron-withdrawing effects of the nitro group. This contrasts sharply with DFNBC, where all substituents (F, NO₂, COCl) are electron-withdrawing, creating a highly polarized aromatic system .

Comparative Data Table

Compound Name Substituents Functional Group Key Reactivity/Application
2,6-Difluoro-4-nitrobenzoyl chloride 2-F, 6-F, 4-NO₂ Benzoyl chloride High acylation reactivity
2,6-Dichloro-4-nitroaniline 2-Cl, 6-Cl, 4-NO₂ Aniline (-NH₂) Diazonium salt synthesis
2,6-Dichloro-4-nitroanisole 2-Cl, 6-Cl, 4-NO₂ Methoxy (-OCH₃) Electron-donating meta director
2,6-Dichlorobenzonitrile 2-Cl, 6-Cl Nitrile (-CN) Nitrile coupling reactions

Research Findings and Trends

  • Thermal Stability : DFNBC exhibits lower thermal stability compared to dichloro analogs due to fluorine’s weaker bond strength with carbon. This necessitates cautious handling during high-temperature reactions .
  • Solubility: The nitro and fluorine groups enhance DFNBC’s solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to non-fluorinated analogs.
  • Synthetic Yield : In acylation reactions, DFNBC achieves >90% yield under ambient conditions, whereas dichloro derivatives require elevated temperatures or catalysts for similar efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-nitrobenzoyl chloride
Reactant of Route 2
2,6-Difluoro-4-nitrobenzoyl chloride

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